molecular formula C24H26N4O2 B2921619 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide CAS No. 941945-71-7

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2921619
CAS No.: 941945-71-7
M. Wt: 402.498
InChI Key: QCAHZPNMLHSIHA-UHFFFAOYSA-N
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Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholinopyridazinyl group attached to a phenyl ring, which is further connected to a phenylbutanamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the initial formation of the morpholinopyridazinyl intermediate, which is then coupled with a phenylbutanamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This process can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to tailor the compound’s properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide has been explored for various scientific research applications, including:

    Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its chemical reactivity can be harnessed for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide include other morpholinopyridazinyl derivatives and phenylbutanamide analogs. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-2-21(18-7-4-3-5-8-18)24(29)25-20-10-6-9-19(17-20)22-11-12-23(27-26-22)28-13-15-30-16-14-28/h3-12,17,21H,2,13-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHZPNMLHSIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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